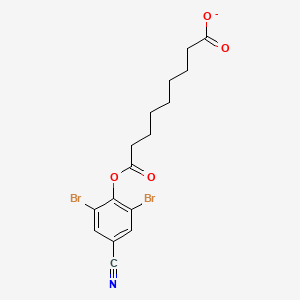
9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate is a synthetic organic compound characterized by the presence of bromine, cyanide, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate typically involves the following steps:
Bromination: The starting material, 4-cyanophenol, undergoes bromination using bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.
Esterification: The brominated product is then reacted with 9-oxononanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and phenoxy groups.
Reduction: Reduction reactions can target the cyanide group, converting it to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Substitution: Products vary depending on the nucleophile used, such as substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated and cyanated phenoxy groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The presence of bromine and cyanide groups can enhance the compound’s binding affinity and specificity.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique structure can impart desirable properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms can form halogen bonds, while the cyanide group can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-[10-(2,6-dibromo-4-cyanophenoxy)decoxy]benzonitrile
- 6-Hydroxybenzo[d]thiazole-2-carbonitrile
Uniqueness
Compared to similar compounds, 9-(2,6-Dibromo-4-cyanophenoxy)-9-oxononanoate is unique due to its specific combination of functional groups and the length of its carbon chain. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
141990-63-8 |
|---|---|
Molecular Formula |
C16H16Br2NO4- |
Molecular Weight |
446.11 g/mol |
IUPAC Name |
9-(2,6-dibromo-4-cyanophenoxy)-9-oxononanoate |
InChI |
InChI=1S/C16H17Br2NO4/c17-12-8-11(10-19)9-13(18)16(12)23-15(22)7-5-3-1-2-4-6-14(20)21/h8-9H,1-7H2,(H,20,21)/p-1 |
InChI Key |
TUMXCVPXANHEGT-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)CCCCCCCC(=O)[O-])Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















